4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one
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Overview
Description
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one, also known as AG-1478, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It was originally designed as a potential anticancer drug due to its ability to block the EGFR signaling pathway. However, AG-1478 has also been found to have potential applications in other areas of scientific research.
Scientific Research Applications
Antibacterial Activity
The piperazine moiety is known for its incorporation into biologically active compounds, which can exhibit antibacterial properties. The presence of the piperazine ring in the structure of this compound suggests potential for antibacterial application. This is supported by research on similar compounds with piperazine components that have shown promising antibacterial activity .
Antifungal Activity
While some derivatives may not exhibit antifungal activity against certain strains, modifications in the piperazine structure have led to compounds that display fungicidal activity against specific fungal strains. This indicates that with structural optimization, the subject compound could be developed for antifungal applications .
Antipsychotic and Antidepressant Effects
Compounds containing the piperazine ring have been used in the treatment of various psychological disorders. They serve as antipsychotic and antidepressant drugs due to their ability to interact with neurotransmitter receptors. The compound could be explored for similar neuropsychiatric applications .
Anti-inflammatory Properties
Piperazine derivatives are also known for their anti-inflammatory effects. The compound’s structure, which includes a piperazine ring, suggests it may be useful in the development of new anti-inflammatory agents .
Antitumor and Antidiabetic Drugs
The versatility of the piperazine ring extends to its use in antitumor and antidiabetic drugs. Its incorporation into new compounds could lead to the development of novel medications for treating cancer and diabetes .
Dopamine D4 Receptor Ligand
The compound has been identified as a high-affinity and selective ligand for the dopamine D4 receptor. This makes it a potential candidate for research into Parkinson’s and Alzheimer’s disease treatments, as well as other conditions related to dopamine dysregulation .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been found to interact with a variety of targets, including histamine h1 receptors , dopamine D4 receptors , and potentially c-Met kinase . These receptors play crucial roles in various biological processes, including immune response, neurotransmission, and cell growth.
Mode of Action
Similar compounds, such as piperazine derivatives, are known to bind to their targets and modulate their activity . This interaction can lead to changes in cellular processes and responses.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, neurotransmission, and cell growth .
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of drug substances . In silico studies suggest that similar compounds are likely to have good oral bioavailability .
Result of Action
Similar compounds have shown a variety of effects, including antifungal activity , potential inhibitory activity against c-Met kinase , and potential antitumor activity .
Action Environment
It is generally known that factors such as temperature, ph, and light can affect the stability and efficacy of many compounds .
properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-26-18-5-6-19-15(11-21(25)27-20(19)13-18)14-23-7-9-24(10-8-23)17-4-2-3-16(22)12-17/h2-6,11-13H,7-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOKCGHVQSXQFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-methoxychromen-2-one |
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